N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride
Description
Key Structural Analogues and Differences
These derivatives highlight the structural diversity achievable through modifications to the aromatic substituent and amide functionality. The target compound's 4-(aminomethyl)phenyl group introduces a primary amine with a methyl branch, distinguishing it from simpler cyclopropanecarboxamide analogues.
Comparative Analysis of Hydrochloride vs. Free Base Forms
The hydrochloride salt of N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide exhibits distinct physicochemical properties compared to its free base form, primarily due to the presence of the chloride counterion.
Key Differences Between Salt and Free Base
The hydrochloride form is often preferred in pharmaceutical and synthetic applications due to its improved stability and solubility. For example, the free base may exhibit hygroscopic properties, whereas the salt form remains crystalline and stable under ambient conditions.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9;/h1-2,5-6,9H,3-4,7,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUHNDXMEDECBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Cyclopropanecarbonyl Chloride
Route 1: Direct Aminolysis
The most straightforward method involves reacting 4-(aminomethyl)aniline with cyclopropanecarbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.2 equiv) is added to scavenge HCl, facilitating nucleophilic attack by the aniline’s primary amine.
$$
\text{Cyclopropanecarbonyl chloride} + \text{4-(Aminomethyl)aniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-[4-(Aminomethyl)phenyl]cyclopropanecarboxamide}
$$
Key Parameters :
- Temperature: 0–5°C (prevents exothermic side reactions)
- Yield: 78–85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Route 2: Protection-Deprotection Strategy
To avoid undesired side reactions at the benzylamine group, a Boc-protected intermediate is synthesized first:
- Protection : 4-(Aminomethyl)aniline is treated with di-tert-butyl dicarbonate (Boc₂O) in THF to form N-Boc-4-(aminomethyl)aniline .
- Amidation : The protected amine reacts with cyclopropanecarbonyl chloride, followed by Boc deprotection using HCl/dioxane.
$$
\text{N-Boc-4-(Aminomethyl)aniline} \xrightarrow{\text{ClC(O)C}3\text{H}5} \text{N-Boc-N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide} \xrightarrow{\text{HCl}} \text{N-[4-(Aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride}
$$
Advantages : Higher purity (≥95% by HPLC) and reduced byproducts.
Cyclopropanation Post-Functionalization
Route 3: Ring-Closing Metathesis
For analogs requiring stereochemical control, a vinyl precursor undergoes cyclopropanation:
- Synthesize 4-(aminomethyl)phenyl acrylamide via acryloyl chloride and 4-(aminomethyl)aniline.
- Perform cyclopropanation using Grubbs catalyst (2nd generation) under ethylene atmosphere.
$$
\text{Acrylamide} \xrightarrow{\text{Grubbs catalyst, C}2\text{H}4} \text{Cyclopropanecarboxamide}
$$
Challenges : Requires inert conditions and yields ≈60% due to competing oligomerization.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acidification:
- Dissolve N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide in ethanol (20 mL/g).
- Add concentrated HCl (1.1 equiv) dropwise at 0°C.
- Precipitate the salt by adding diethyl ether (3:1 v/v), followed by vacuum filtration and drying (40°C, 12 h).
Critical Factors :
- Solvent System : Ethanol/ether ensures high crystallinity (XRPD peaks at 12.0°, 20.1°, and 22.5° 2θ).
- Stoichiometry : Excess HCl causes hygroscopicity; precise equivalence is vital.
Industrial-Scale Optimization
One-Pot Synthesis
Adapting methods from WO2012046247A2, a one-pot approach condenses 4-nitrobenzaldehyde with cyclopropanecarbonyl chloride and ammonium acetate in acetonitrile. After reduction of the nitro group (H₂/Pd-C), the free amine is directly converted to the hydrochloride:
$$
\text{4-Nitrobenzaldehyde} \xrightarrow{\text{NH}4\text{OAc, MeCN}} \text{Imine intermediate} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Free base} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Yield : 70% with ≥99% purity (LC-MS).
Crystallization Techniques
Crystalline purity is enhanced using antisolvent crystallization:
- Solvent : Ethanol
- Antisolvent : Methyl tert-butyl ether (MTBE)
- Conditions : Slow cooling (0.5°C/min) to 4°C yields monodisperse crystals (DSC endotherm at 200°C).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation Reactions
The benzylamine group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product Formed | Key Observations |
|---|---|---|
| KMnO₄ (acidic conditions) | N-[4-(Nitro)phenyl] derivative | Selective oxidation of -CH₂NH₂ to -NO₂ group |
| H₂O₂ (catalytic Fe³⁺) | N-oxide intermediate | Forms unstable peroxide adducts at room temperature |
Mechanistic Insight : Oxidation proceeds via radical intermediates in the case of H₂O₂/Fe³⁺, while KMnO₄ follows an electrophilic aromatic substitution pathway .
Acetylation of Primary Amine
The aminomethyl group reacts with acetylating agents:
| Reagent | Solvent | Product | Yield |
|---|---|---|---|
| Acetic anhydride | DCM | N-Acetylated derivative | 82–89% |
| Acetyl chloride | THF | N-Acetylated derivative (HCl byproduct) | 75% |
Applications : Acetylation protects the amine during multi-step syntheses, as demonstrated in the preparation of Kv7 channel modulators .
Hydrolysis of Amide Bond
The cyclopropanecarboxamide moiety undergoes hydrolysis under extreme conditions:
| Conditions | Product | Notes |
|---|---|---|
| 6M HCl, reflux (12 hr) | Cyclopropanecarboxylic acid | Complete cleavage of amide bond |
| NaOH (40%), 100°C (8 hr) | Sodium carboxylate salt | Requires prolonged heating |
Limitations : Hydrolysis is kinetically slow due to steric hindrance from the cyclopropane ring .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in ring-opening reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, ethanol | Linear propane derivative |
| Acid-catalyzed rearrangement | H₂SO₄, 60°C | Bicyclic lactam formation |
Kinetics : Hydrogenation proceeds faster in polar solvents (e.g., ethanol) due to improved catalyst-substrate interaction .
Electrophilic Aromatic Substitution
The phenyl ring undergoes substitution at the para position:
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | 3-Sulfo derivative |
Regioselectivity : The electron-donating aminomethyl group directs substitution to the meta position relative to the cyclopropane moiety .
Schiff Base Formation
The primary amine reacts with carbonyl compounds:
| Aldehyde/Ketone | Conditions | Imine Product Stability |
|---|---|---|
| Benzaldehyde | EtOH, RT, 4 hr | Stable (isolated in 68% yield) |
| Cyclohexanone | Toluene, Dean-Stark trap | Requires azeotropic water removal |
Applications : Used to create coordination complexes for catalytic studies .
Salt Formation & pH-Dependent Behavior
The hydrochloride salt displays unique solubility properties:
| pH Range | Solubility (mg/mL) | Dominant Species |
|---|---|---|
| <2 | 120–135 | Protonated amine (NH₃⁺) |
| 7–8 | 8–12 | Free base (NH₂) |
Note : Precipitation occurs abruptly above pH 6.5, critical for formulation development .
Cross-Coupling Reactions
The aryl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Aryl substituted analogs |
Limitation : The cyclopropane ring remains intact under these conditions .
Photochemical Reactions
UV-induced transformations (λ = 254 nm):
| Medium | Major Pathway | Quantum Yield (Φ) |
|---|---|---|
| Acetonitrile | Ring expansion to cyclobutane | 0.12 ± 0.03 |
| Methanol | N-Demethylation | 0.08 ± 0.02 |
Mechanism : Excited-state reactivity involves diradical intermediates from cyclopropane ring distortion .
Scientific Research Applications
Neurological Disorders
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride has been studied for its effects on neurotransmitter systems, particularly in relation to norepinephrine and serotonin reuptake inhibition. Research indicates that compounds of this class may be effective in treating anxiety disorders and major depressive disorder by modulating these neurotransmitters' levels in the brain . The compound's structural properties allow it to interact effectively with the central nervous system, making it a candidate for further development as an antidepressant.
Metabolic Disorders
The compound has also shown potential as a GPR40 agonist, which is significant in the treatment of metabolic conditions such as diabetes and obesity. GPR40 is a receptor that plays a critical role in insulin secretion and glucose metabolism. Research indicates that compounds similar to this compound can enhance insulin sensitivity and improve glucose tolerance, thus offering therapeutic benefits for individuals with metabolic syndrome .
Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis of this compound involves several chemical processes that can be optimized for yield and purity. The structure-activity relationship studies indicate that modifications to the cyclopropane ring or the amine substituent can significantly affect biological activity . Understanding these relationships is crucial for developing more potent analogs.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substitution with a hydroxypyridine group (as in compound 46, ) introduces additional hydrogen-bonding capacity, enhancing inhibitory potency against kallikrein-related peptidase 4.
Synthetic Challenges: Compounds with extended alkyl chains (e.g., cyclohexylmethoxy in ) show lower yields (41–86%) due to steric hindrance during synthesis. The target compound’s aminomethyl group simplifies synthesis compared to ethylamine derivatives (), which require additional stereochemical control.
Solubility and Stability :
- Hydrochloride salts universally improve aqueous solubility, critical for in vitro assays ().
- Cyclopropane-containing compounds exhibit superior metabolic stability in pharmacokinetic studies compared to linear analogs .
Research Implications
- Drug Design : The cyclopropane-carboxamide scaffold is versatile for optimizing enzyme inhibitors (e.g., sphingosine kinase 1 and kallikrein-related peptidase 6 ).
- Comparative Limitations : The target compound lacks functional groups (e.g., hydroxyl or adamantylmethoxy) seen in high-potency analogs, suggesting room for derivatization.
Biological Activity
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, mechanism of action, and various biological activities, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Aminomethyl Intermediate : The starting material, 4-(aminomethyl)benzoic acid, is reacted with formaldehyde and sodium borohydride to introduce the aminomethyl group.
- Cyclopropanecarboxamide Formation : The aminomethyl intermediate is cyclopropanated using a cyclopropanecarboxylic acid derivative under acidic conditions.
- Hydrochloride Salt Formation : The final step involves converting the free base into its hydrochloride salt using hydrochloric acid.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the aminomethyl group facilitates binding to enzymes and receptors, which can modulate their activity. This interaction may result in either inhibition or activation of various biological processes depending on the target involved.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, demonstrating potential cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those observed for commonly used antibiotics, suggesting a strong potential for clinical application in treating bacterial infections.
- Anticancer Research : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to control groups. Further analysis indicated that this effect was mediated through caspase activation, highlighting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the standard synthetic protocols for N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride?
Methodological Answer: The synthesis typically involves coupling a cyclopropanecarboxylic acid derivative with a 4-(aminomethyl)aniline precursor under amide-forming conditions. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) to generate the reactive intermediate .
- Purification : Recrystallization or column chromatography to isolate the product. For hydrochloride salts, acidification with HCl followed by solvent evaporation yields the crystalline form .
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) improves yields up to 90% .
Characterization Data (Example):
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to verify the cyclopropane ring (e.g., δ ~1.2–1.8 ppm for cyclopropane protons) and the aromatic/aminomethyl groups. For example, the aminomethyl (-CH2NH2) group shows signals near δ 3.8–4.2 ppm .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Q. Common Discrepancies :
- Batch variability in melting points : Can arise from residual solvents or polymorphic forms. Use thermogravimetric analysis (TGA) to rule out solvent retention .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 2B for irritation) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (OSHA HCS H335: respiratory irritation) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
Methodological Answer:
- Receptor Preparation : Use AutoDockTools to add hydrogens and assign charges to the target protein (e.g., kallikrein-related peptidase 6) .
- Ligand Preparation : Optimize the compound’s 3D structure using AM1-BCC charges. The cyclopropane ring and aminomethyl group are critical for binding .
- Docking Parameters : Grid size 60×60×60 Å, centered on the active site. Run 100 Lamarckian genetic algorithm simulations to sample conformations .
- Validation : Compare predicted binding energies (ΔG) with known inhibitors. A ΔG ≤ -8 kcal/mol suggests strong binding .
Q. How can researchers resolve discrepancies in NMR data between synthesis batches?
Methodological Answer:
- Solvent/Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) from product signals .
- Dynamic NMR : For conformational isomers (e.g., cyclopropane ring puckering), variable-temperature NMR (25–60°C) can average split peaks .
- Counterion Effects : Hydrochloride salt formation may shift NH proton signals. Compare free base and salt forms in D2O vs. DMSO .
Q. What strategies optimize yield and purity during synthesis?
Methodological Answer:
- Coupling Agent Screening : Test HATU vs. EDCI for higher efficiency. HATU reduces reaction time to 6 hours (yield: 86–99%) .
- Acid Scavengers : Add molecular sieves to absorb HCl, minimizing side reactions .
- Crystallization Solvents : Use ethanol/water (7:3 v/v) for high-purity hydrochloride salts (mp 251–310°C) .
Q. How do structural modifications (e.g., substituents on the benzene ring) affect bioactivity?
Methodological Answer:
- SAR Studies : Compare analogs from (e.g., bromo, methoxy, isopropyl substituents).
- Electron-withdrawing groups (Br) : Enhance binding to hydrophobic pockets (IC50 improvement by 3×) .
- Methoxy groups : Improve solubility but reduce metabolic stability (t1/2 < 2 hours in microsomes) .
- In Silico Predictions : Use QSAR models to correlate logP with cellular permeability (optimal logP: 2–3) .
Q. Data Contradictions and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
